molecular formula C12H21FN2O2 B2945159 (4-(2-fluoroethyl)piperazin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone CAS No. 2034534-14-8

(4-(2-fluoroethyl)piperazin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B2945159
CAS No.: 2034534-14-8
M. Wt: 244.31
InChI Key: PKZWNQSKVRKQQY-UHFFFAOYSA-N
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Description

(4-(2-fluoroethyl)piperazin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone: is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a piperazine ring substituted with a 2-fluoroethyl group and a tetrahydropyran ring attached to a carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-fluoroethyl)piperazin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone typically involves the following steps:

  • Piperazine Derivative Synthesis: : The starting material is often a piperazine derivative, which undergoes a reaction with a suitable fluorinating agent to introduce the 2-fluoroethyl group.

  • Tetrahydropyran Formation: : The tetrahydropyran ring can be synthesized through cyclization reactions involving diols or hydroxyalkenes.

  • Coupling Reaction: : The fluorinated piperazine and the tetrahydropyran ring are then coupled using a carbonyl-forming reaction, often involving reagents like carbonyldiimidazole (CDI) or acid chlorides.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The piperazine nitrogen atoms can be oxidized to form N-oxides.

  • Reduction: : The carbonyl group can be reduced to an alcohol.

  • Substitution: : The fluorine atom in the 2-fluoroethyl group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • N-oxides: : Resulting from the oxidation of the piperazine nitrogen atoms.

  • Alcohols: : Formed by the reduction of the carbonyl group.

  • Substituted Derivatives: : Depending on the substitution reaction, various functionalized derivatives can be obtained.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, including interactions with enzymes and receptors.

  • Medicine: : Studied for its pharmacological properties, such as potential use in drug development.

  • Industry: : Employed in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism by which (4-(2-fluoroethyl)piperazin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone exerts its effects involves interactions with molecular targets and pathways. The specific mechanism can vary depending on the context, but it may involve binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

This compound is similar to other piperazine derivatives and tetrahydropyran-containing compounds. Some similar compounds include:

  • Piperazine: : A simple piperazine ring without additional substituents.

  • Tetrahydropyran: : A cyclic ether without the piperazine or fluorinated group.

  • Fluorinated Piperazines: : Piperazines with different fluorinated substituents.

The uniqueness of (4-(2-fluoroethyl)piperazin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone lies in its specific combination of the piperazine ring, fluorinated ethyl group, and tetrahydropyran ring, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

[4-(2-fluoroethyl)piperazin-1-yl]-(oxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21FN2O2/c13-3-4-14-5-7-15(8-6-14)12(16)11-1-9-17-10-2-11/h11H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZWNQSKVRKQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)N2CCN(CC2)CCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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